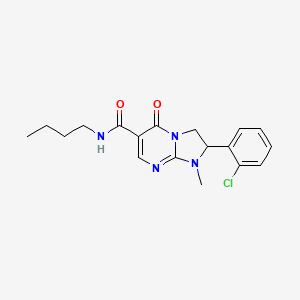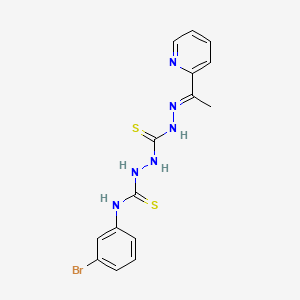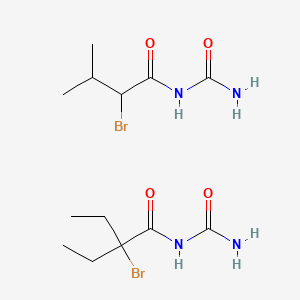
Tenebral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenebral is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex molecular structure and its ability to undergo various chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenebral typically involves multiple steps, starting with the preparation of its basic molecular framework. Common synthetic routes include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making this compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Tenebral undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound often use reagents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, typically using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and various organic solvents. Reaction conditions are tailored to the specific type of reaction being performed, with careful control of temperature, pressure, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Tenebral has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studies of reaction mechanisms and chemical kinetics.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Tenebral involves its interaction with specific molecular targets and pathways. At the molecular level, this compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in therapeutic applications or industrial processes.
Properties
CAS No. |
79028-55-0 |
|---|---|
Molecular Formula |
C13H24Br2N4O4 |
Molecular Weight |
460.16 g/mol |
IUPAC Name |
2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide |
InChI |
InChI=1S/C7H13BrN2O2.C6H11BrN2O2/c1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11/h3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11) |
InChI Key |
YOVVKHHTXCYAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


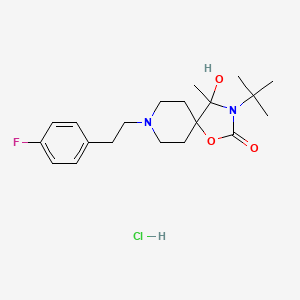
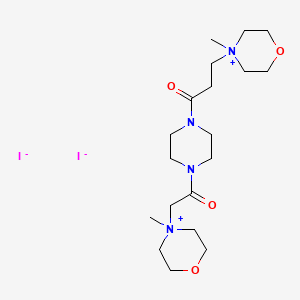
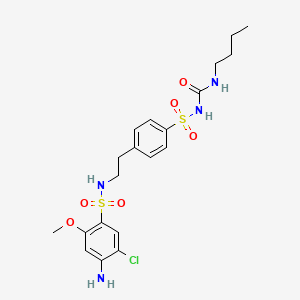

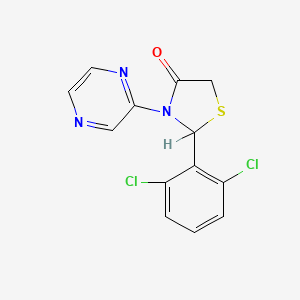
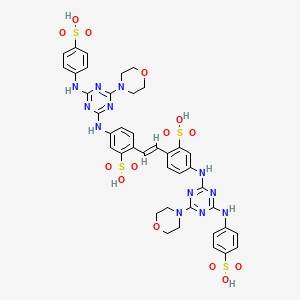
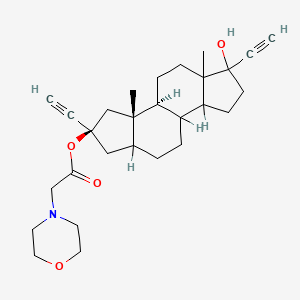
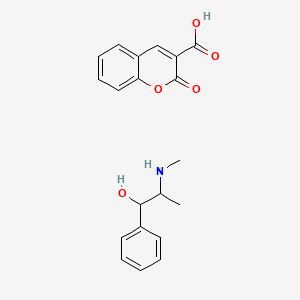

![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)

